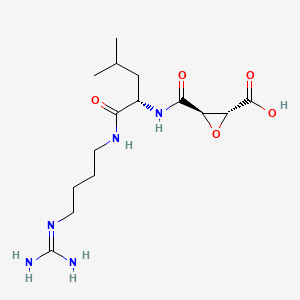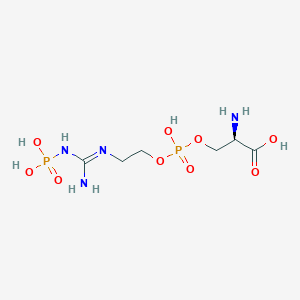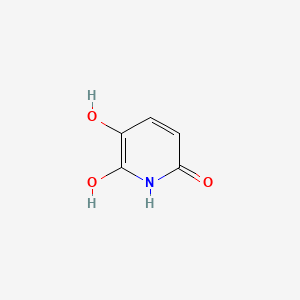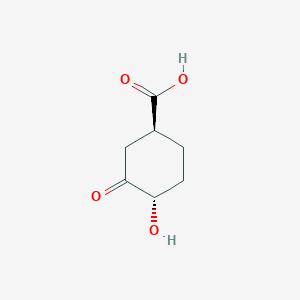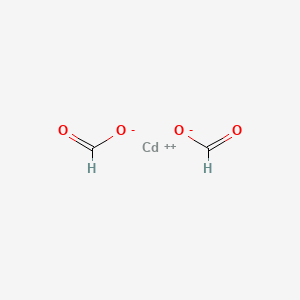
Cadmium formate
Vue d'ensemble
Description
Synthesis Analysis
Cadmium formate's synthesis involves reactions where cadmium compounds are combined with formate ions or directly synthesized through cadmium sources with formate ligands. For instance, the cadmium complex synthesized by reacting Cd(ClO4)2·6H2O with specific ligands showcases the structural and chemical properties pertinent to cadmium's coordination environments, highlighting differences from its zinc counterpart in environments mimicking the active site of carbonic anhydrase (Kimblin & Parkin, 1996).
Molecular Structure Analysis
Cadmium's coordination versatility is evident in its compounds, with coordination numbers ranging from two to eight. This flexibility is manifested in various structural forms, from dimers to polymers, and is influenced by the nature of the ligands involved. The structural characterization of cadmium-cadmium bonded molecular species and cadmium coordination polymers based on N-donor ligands and small anions exemplifies the complex molecular architecture cadmium can adopt in its compounds (Zhu et al., 2006; Guo et al., 2012).
Chemical Reactions and Properties
Cadmium formate and related cadmium compounds participate in various chemical reactions, including coordination, oxidation, and more, defining their chemical properties. For instance, the synthesis and structural characterization of cadmium(II) complexes reveal cadmium's ability to form stable complexes with different ligands, showcasing its chemical reactivity and the potential for forming diverse molecular structures (Bera et al., 2008).
Physical Properties Analysis
Cadmium compounds, including cadmium formate, exhibit a range of physical properties such as luminescence and thermal behavior. These properties are not only influenced by cadmium's inherent characteristics but also by the ligands and the structure of the compound itself. The photoluminescent properties of cadmium–organic coordination polymers highlight the material's potential in applications requiring specific physical attributes (Guo et al., 2012).
Applications De Recherche Scientifique
Oxidative Stress and Toxicity : Cadmium, including compounds like Cadmium formate, has been studied for its toxicity and the resulting oxidative stress, particularly on the vascular endothelium. This research is vital for understanding the health implications of cadmium exposure (Mirkovic et al., 2021).
Chemical Reactions and Absorption : Research has been conducted on the absorption spectrum and chemical reactions of colloidal cadmium in aqueous solutions, which is significant for understanding its behavior in different environments (Henglein et al., 1992).
Detection in Water Samples : Techniques like fast pyrolysis–chemical vapor generation atomic fluorescence spectrometry have been developed for determining cadmium in water samples. Such methods are crucial for environmental monitoring and ensuring water safety (Jingya Zhang et al., 2016).
Atomization Studies : The atomization of Cadmium compounds, including formate, has been studied using methods like flame atomic absorption spectrometry. This research aids in understanding the physical and chemical behavior of cadmium compounds under various conditions (Nagy et al., 2014).
Fluorescence Biosensor for Cadmium Detection : A fluorescence biosensor for cadmium detection in water using a reversed-displacement format has been developed, showcasing an innovative approach to detecting cadmium in environmental samples (Varriale et al., 2007).
Thermal Decomposition : Studies on the thermal decomposition of cadmium formate in inert and oxidative atmospheres provide insights into its behavior and stability under different conditions, which is crucial for handling and processing cadmium formate (Małecka & Łącz, 2008).
Cadmium Carcinogenicity : Research on the carcinogenic effects of cadmium, such as the cellular mechanisms it triggers, is essential for understanding the health risks associated with cadmium exposure (Waisberg et al., 2003).
Solvent Extraction Studies : The solvent extraction processes for the recovery of cadmium from various solutions have been reviewed, highlighting methods for efficient cadmium recovery and environmental protection (Jha et al., 2012).
Safety And Hazards
Orientations Futures
The formation of formates constitutes irreversible damage, degrading the material of heritage objects. Therefore, preventive conservation needs to remove all sources of carbonyl pollutants in order to avoid such corrosion . In the field of crystallography, the phenomenon of negative linear compressibility (NLC) in organic crystals like cadmium formate is being investigated .
Propriétés
IUPAC Name |
cadmium(2+);diformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Cd/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAYWLNVHTVAJJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2CdO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Cadmium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50196260 | |
| Record name | Cadmium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium formate | |
CAS RN |
4464-23-7 | |
| Record name | Cadmium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium diformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



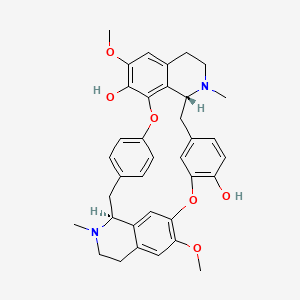
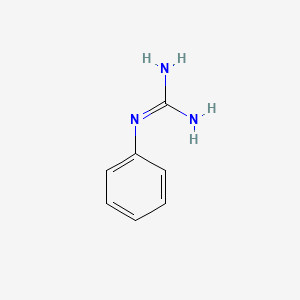
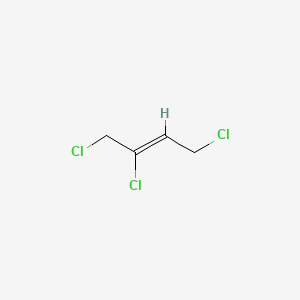
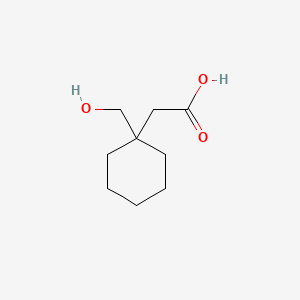
![4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1195500.png)
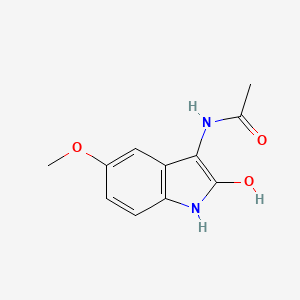
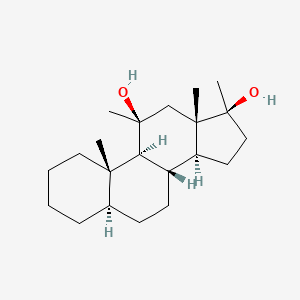
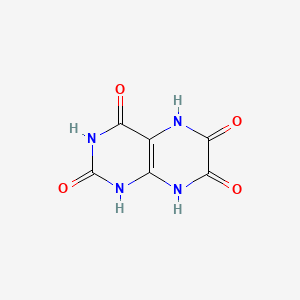
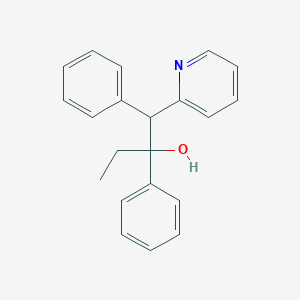
![Methyl 14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1195507.png)
